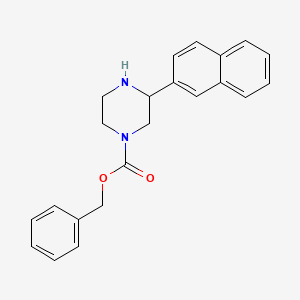

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, also known as BNP-1, is an organic compound formed by the condensation of a substituted benzyl amine and a substituted carboxylic acid. It is a highly versatile molecule that has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biochemistry. BNP-1 is a synthetic compound with a low molecular weight, making it an ideal candidate for a wide variety of laboratory experiments. In

科学的研究の応用

Photophysical Properties

Compounds derived from naphthalene-1,8-dicarboxylic acid, including those similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been synthesized and characterized for their spectroscopic properties. These compounds show potential for use in bio-imaging studies and as intermediates for creating new fluorescent bioactive compounds. They exhibit positive solvatochromism and high fluorescence quantum yields in solvents with lower polarities, making them suitable for various photophysical applications (Nicolescu et al., 2020).

Thrombin Inhibition

Piperazide derivatives of 3-amidinophenylalanine, which include structures similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been explored for their potential as thrombin inhibitors. These compounds offer an approach to study structure-function relationships for the inhibition of thrombin and related enzymes, aiming to improve pharmacokinetic properties for therapeutic use (Stürzebecher et al., 1997).

Photochromic Properties

A novel spiro[indoline-naphthaline]oxazine derivative, structurally similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, exhibits excellent photochromic properties in different solvents. This makes it an interesting candidate for applications that require materials with changeable color properties when exposed to light (Li et al., 2015).

Luminescent Properties and Electron Transfer

Naphthalimide derivatives with piperazine substituents, similar in structure to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been synthesized and exhibit intriguing luminescent properties. These properties are influenced by factors like pH, and the compounds can undergo photo-induced electron transfer. This makes them suitable for applications in fluorescent probes and sensors (Gan et al., 2003).

Receptor Interaction

Compounds structurally similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate have been investigated for their interaction with specific receptors like the CB1 cannabinoid receptor. These studies contribute to understanding the molecular mechanisms of receptor-ligand interactions and can inform the development of new pharmaceutical agents (Shim et al., 2002).

Fluorescent Anion Chemosensors

Compounds with structures related to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate have been shown to be effective fluorescent and colorimetric anion chemosensors. This has significant implications in the development of sensitive detection methods for various anions in analytical chemistry (Nayak et al., 2007).

特性

IUPAC Name |

benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPWXMLNFIRAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)

![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)

![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2664193.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)

![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)